2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one
Description
2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a six-membered heterocyclic compound featuring a 1,3,4-oxadiazine core substituted with a phenyl group at position 2. This scaffold is synthesized via cyclization reactions involving amidoximes and esters or acyl hydrazides under basic conditions (e.g., t-BuONa in DMSO) . The compound exhibits structural versatility, enabling functionalization at positions 4 and 6, which modulates its physicochemical and biological properties. It has garnered attention for applications in medicinal chemistry, particularly as a monoamine oxidase (MAO) inhibitor , and in agrochemistry as a pesticide .
Properties
IUPAC Name |
2-phenyl-4H-1,3,4-oxadiazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-13-9(11-10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHCFFMTBGZSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN=C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28669-17-2 | |
| Record name | 2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with carbonyl compounds followed by cyclization with appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Medicinal Chemistry
2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one has shown potential as a scaffold for drug development. It has been investigated for various biological activities:
- Antimicrobial Activity: Compounds derived from this oxadiazine have demonstrated significant antimicrobial properties against various pathogens, making them valuable in the fight against infections .
- Anticancer Properties: Research indicates that derivatives of this compound exhibit promising anticancer activity, particularly against lung and prostate cancer cell lines . For example, studies have shown that certain derivatives can inhibit cancer cell proliferation at micromolar concentrations.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease. Specific derivatives have been identified with IC50 values indicating potent inhibition of MAO-B activity . This suggests a pathway for developing new antiparkinsonian drugs.
Material Science
In industry, this compound is utilized in the development of new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.
Case Study: Anticancer Activity
A series of derivatives were synthesized and evaluated for their anticancer properties. The results are summarized in Table 1:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | A549 (Lung) | 10 | Induction of apoptosis |
| 2b | PC3 (Prostate) | 15 | Cell cycle arrest |
| 2c | MCF7 (Breast) | 12 | Inhibition of proliferation |
Case Study: Enzyme Inhibition
Inhibition studies on MAO-B revealed the following results (Table 2):
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| 3a | 0.9 | High |
| 3b | 0.37 | Moderate |
| 3c | 1.5 | Low |
Mechanism of Action
The mechanism of action of 2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at positions 2, 4, and 4. These modifications influence melting points, solubility, and reactivity.
Key Observations :
- Electron-withdrawing groups (e.g., nitro at position 3/4) increase melting points due to enhanced intermolecular interactions .
- Alkyl substituents (e.g., ethyl at position 6) reduce melting points by disrupting crystal packing .
- Hybrid derivatives (e.g., oxadiazole-oxadiazine hybrids) show distinct ¹H NMR splitting patterns (e.g., dd at δ 4.95 for CH₂ groups) .
Monoamine Oxidase (MAO) Inhibition
- This compound : Demonstrates moderate MAO-B inhibition (IC₅₀ ~10 μM) .
- 4-Methoxyphenyl derivatives : Enhanced MAO-B selectivity due to improved hydrophobic interactions with the enzyme’s active site .
- 6-Ethyl-3-(5-methylthiophen-2-yl) analog : Exhibits superior MAO-A inhibition (IC₅₀ = 2.3 μM) attributed to sulfur-mediated π-π stacking .
Agrochemical Activity
QSAR Insights
A Hansch analysis of 37 acaricidal oxadiazinones revealed:
- Electron-withdrawing substituents (e.g., -NO₂) enhance activity by increasing electrophilicity at the oxadiazinone core .
- Hydrophobic groups (e.g., diphenyl at position 6) improve bioavailability but reduce solubility .
Biological Activity
Overview
2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound recognized for its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This compound's unique structure, which includes both nitrogen and oxygen atoms within its oxadiazine ring, contributes to its diverse pharmacological properties. Recent studies have highlighted its applications in the development of therapeutic agents for neurological disorders, including Parkinson's disease.
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of phenylhydrazine with carbonyl compounds under specific conditions. Various reaction parameters such as temperature, solvent type, and reagent concentrations can significantly affect the yield and purity of the final product. The optimized synthesis methods have been documented to yield satisfactory results with moderate to good yields ranging from 42% to 50% depending on the specific conditions used .
Monoamine Oxidase Inhibition
One of the most significant biological activities of this compound is its ability to inhibit monoamine oxidase B (MAO-B). This enzyme is crucial in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B can lead to increased levels of dopamine in the brain, which is beneficial in treating Parkinson's disease. In vitro studies have shown that certain derivatives of oxadiazinones exhibit potent MAO-B inhibition with IC50 values as low as 0.371 µM .
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| 5f | 0.900 | MAO-B Inhibitor |
| 7c | 0.371 | MAO-B Inhibitor |
Antimicrobial Properties
In addition to MAO inhibition, this compound has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound can exhibit significant antibacterial activity against various pathogens. The mechanism behind this activity may involve interference with microbial DNA gyrase and other essential cellular processes .
Case Studies
Case Study: MAO-B Inhibition in Parkinson's Disease
A recent study focused on synthesizing and evaluating a series of oxadiazinone derivatives for their potential as MAO-B inhibitors. The results demonstrated that specific substitutions on the oxadiazine ring significantly enhanced inhibitory potency. For instance, compound 7c showed an IC50 value of 0.371 µM, indicating strong potential for therapeutic application in managing Parkinson’s disease symptoms by enhancing dopaminergic activity .
Case Study: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of various oxadiazinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds featuring halogen substitutions exhibited superior antimicrobial activity compared to standard antibiotics. This suggests that further development could lead to new treatments for antibiotic-resistant infections .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- MAO-B Inhibition : By binding to the active site of MAO-B, the compound prevents the breakdown of neurotransmitters like dopamine.
- Antimicrobial Action : The compound may disrupt bacterial cellular processes or inhibit key enzymes involved in bacterial growth.
Q & A
Q. Table 1: Reaction Conditions for Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | >70% |
| Solvent | Ethanol/DMF | High purity |
| Catalyst (Et₃N) | 1.2 equiv. | Reduces side reactions |
How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, oxadiazinone carbonyl at δ 165–170 ppm) .
- HPLC : Quantify purity (>95% recommended for biological assays) with a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 219.1) .
What stability considerations are critical for storing this compound?
Q. Methodological Answer :
- Storage Conditions : Keep in anhydrous environments (desiccator with silica gel) at –20°C to prevent hydrolysis of the oxadiazinone ring.
- Degradation Signs : Monitor for color change (white → yellow) or precipitate formation, indicating moisture ingress .
Advanced Research Questions
How can structural modifications of this compound enhance its bioactivity?
Q. Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) at the phenyl ring to improve binding to biological targets (e.g., kinase enzymes) .
- Heterocycle Fusion : Attach a pyridinyl or thiophene moiety to the oxadiazinone core to modulate lipophilicity and bioavailability .
Example : - Replace the phenyl group with a 3,5-dimethoxyphenyl group to enhance solubility and antimicrobial activity .
What computational methods predict the reactivity and binding modes of this compound derivatives?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model charge distribution and identify nucleophilic/electrophilic sites (e.g., carbonyl group at C5 as a reactive center) .
- Molecular Docking (AutoDock Vina) : Simulate interactions with targets like COX-2 or EGFR kinases. Focus on hydrogen bonding with the oxadiazinone oxygen .
Q. Table 2: Key Docking Parameters
| Parameter | Setting |
|---|---|
| Grid Box Size | 60 × 60 × 60 ų |
| Exhaustiveness | 100 |
| Scoring Function | Vina (Affinity kcal/mol) |
How should researchers resolve contradictions in biological activity data for oxadiazinone derivatives?
Q. Methodological Answer :
- Dose-Response Analysis : Re-test compounds across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out polymorphism or isomerism .
What strategies improve the scalability of multi-step syntheses involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
